Tert-butyl 4-aminophenethylcarbamate

Description

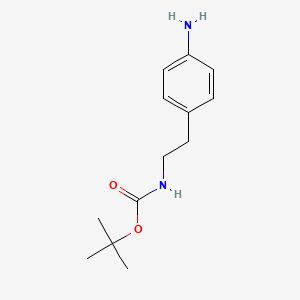

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPALBZGTWDOTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327605 | |

| Record name | tert-butyl 4-aminophenethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94838-59-2 | |

| Record name | tert-butyl 4-aminophenethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Aminoethyl)aniline, 4-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 4-aminophenethylcarbamate synthesis and properties

An In-depth Technical Guide to Tert-butyl 4-aminophenethylcarbamate

Abstract

This compound, also known as N-Boc-4-aminophenethylamine, is a versatile bifunctional molecule widely utilized in medicinal chemistry and organic synthesis. Its structure incorporates a phenethylamine core, a primary aromatic amine, and a Boc-protected aliphatic amine, making it a valuable building block for the synthesis of complex pharmaceutical agents and molecular probes. This document provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and applications, with a focus on its role in drug discovery.

Physicochemical and Spectroscopic Properties

This compound is typically a pale yellow to light brown solid at room temperature.[1][2] The tert-butyloxycarbonyl (Boc) group provides lipophilicity, enhancing solubility in many organic solvents, while also ensuring the stability of the aliphatic amine during synthetic transformations.[3] Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate | [4] |

| CAS Number | 94838-59-2 | [1][4] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1][4] |

| Molecular Weight | 236.31 g/mol | [1][4] |

| Appearance | Pale yellow to brown solid | [1][2] |

| Melting Point | 71-73 °C | [2] |

| Storage | Store at 0-8 °C | [1] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Absorption Range |

| ¹H NMR | -C(CH ₃)₃ (Boc) | ~1.4 ppm (singlet, 9H) |

| -CH₂ -CH₂-NHBoc | ~2.7 ppm (triplet, 2H) | |

| -CH₂-CH₂ -NHBoc | ~3.3 ppm (quartet, 2H) | |

| Ar-NH₂ | ~3.6 ppm (broad singlet, 2H) | |

| NH -Boc | ~4.8 ppm (broad singlet, 1H) | |

| Aromatic CH | ~6.6 ppm (doublet, 2H) and ~6.9 ppm (doublet, 2H) | |

| ¹³C NMR | -C (CH₃)₃ (Boc) | ~28.5 ppm |

| -C H₂-CH₂-NHBoc | ~36.0 ppm | |

| -CH₂-C H₂-NHBoc | ~43.0 ppm | |

| -C (CH₃)₃ (Boc) | ~79.0 ppm | |

| Aromatic C H | ~115.5 ppm and ~130.0 ppm | |

| Aromatic C -NH₂ | ~129.0 ppm | |

| Aromatic C -CH₂ | ~145.0 ppm | |

| C =O (Carbamate) | ~156.0 ppm | |

| FT-IR (cm⁻¹) | N-H Stretch (Primary Amine) | 3300-3500 (two bands) |

| N-H Stretch (Carbamate) | ~3350 (broad) | |

| C-H Stretch (Aliphatic) | 2850-3000 | |

| C=O Stretch (Carbamate) | 1680-1700 (strong) | |

| N-H Bend (Primary Amine) | 1590-1650 | |

| C=C Stretch (Aromatic) | 1500-1600 | |

| Mass Spec. | [M+H]⁺ | m/z ≈ 237.16 |

| [M+Na]⁺ | m/z ≈ 259.14 |

Synthesis of this compound

The synthesis of this compound is most commonly achieved via two primary routes: the direct Boc-protection of 4-(2-aminoethyl)aniline or the reduction of its corresponding nitro precursor, tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate. The latter method is often preferred for its high yield and clean conversion.

Synthesis Pathway Diagram

The following diagram illustrates the reduction of the nitro-substituted precursor to yield the target compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2 4 Aminophenyl Ethyl Carbamic Acid Tert Butyl Ester Cas No: 94838-59-2 at 15000.00 INR in Mumbai | A. B. Enterprises [tradeindia.com]

- 3. CAS 94838-59-2: Carbamic acid,N-[2-(4-aminophenyl)ethyl]-,… [cymitquimica.com]

- 4. This compound | C13H20N2O2 | CID 382207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to Tert-butyl 4-aminophenethylcarbamate (CAS: 94838-59-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-aminophenethylcarbamate, also known by synonyms such as N-Boc-4-aminophenethylamine and 4-[2-(Boc-amino)ethyl]aniline, is a pivotal chemical intermediate in the landscape of pharmaceutical research and organic synthesis. Its unique bifunctional nature, featuring a readily derivatizable aromatic amine and a Boc-protected primary amine, makes it an invaluable building block for the construction of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent use, and its applications in contemporary drug discovery, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a scaffold for dopamine receptor ligands.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. The Boc (tert-butoxycarbonyl) protecting group allows for selective chemical modifications, making it a versatile reagent in multi-step syntheses.

| Property | Value | Reference(s) |

| CAS Number | 94838-59-2 | [1] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| Appearance | White to pale yellow or brown solid | [2] |

| Melting Point | Not explicitly stated for this specific compound, but similar carbamates have melting points in the range of 105-109 °C. | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; slightly soluble in water. | [2] |

| Storage | Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-Boc protection of 4-aminophenethylamine. This reaction is a standard procedure in organic chemistry, leveraging the high reactivity of the amino group towards di-tert-butyl dicarbonate (Boc₂O).

Synthesis of this compound

This protocol outlines a general method for the Boc protection of an amine, which can be specifically applied to 4-aminophenethylamine.

Materials:

-

4-aminophenethylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dioxane and water (or another suitable solvent system like dichloromethane)

-

5% Citric acid solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4-aminophenethylamine (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water.

-

Add triethylamine (1.5 equivalents) to the solution.

-

With stirring at room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).

-

Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the aqueous mixture twice with ethyl acetate to remove any unreacted Boc₂O and the oxime byproduct.

-

Acidify the aqueous layer with a 5% citric acid solution to a pH of approximately 3-4.

-

Extract the product from the acidified aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel if necessary.[4]

Deprotection of the Boc Group

The removal of the Boc protecting group is a critical step in many synthetic pathways to liberate the primary amine for further functionalization. This is typically achieved under acidic conditions.

Materials:

-

This compound

-

4M HCl in 1,4-dioxane (or Trifluoroacetic acid (TFA))

-

Dichloromethane (DCM) (if using TFA)

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent like dichloromethane or suspend it directly in the acidic solution.

-

Add a 4M solution of HCl in 1,4-dioxane or an excess of trifluoroacetic acid.

-

Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC or LC-MS.[5]

-

Upon completion, the product often precipitates as the hydrochloride or trifluoroacetate salt.

-

The solid can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities.[5]

Applications in Drug Discovery

The structural motifs present in this compound make it a valuable precursor for the synthesis of various biologically active molecules.

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component for the efficacy of a PROTAC.[6] The phenethylcarbamate backbone of the title compound can serve as a rigid and tunable linker element in PROTAC design.

The general workflow for incorporating a linker derived from this compound into a PROTAC is depicted below. The free aromatic amine can be functionalized with a ligand for the protein of interest, and after deprotection of the Boc group, the resulting primary amine can be coupled to a ligand for an E3 ligase.

References

4-[2-(Boc-amino)ethyl]aniline structural information

An In-depth Profile for Chemical Research and Drug Development

This document provides a comprehensive technical overview of 4-[2-(tert-butoxycarbonyl-amino)ethyl]aniline, a key bifunctional molecule widely utilized as a building block in organic synthesis. Its structure, incorporating a Boc-protected primary amine and a free aniline moiety, makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

General and Structural Information

4-[2-(Boc-amino)ethyl]aniline, also known by its IUPAC name tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate, is a solid organic compound.[1] The molecule features a phenethylamine backbone with an amine group on the ethyl side chain protected by a tert-butoxycarbonyl (Boc) group, and a primary aromatic amine (-NH2) at the para-position of the phenyl ring. This differential protection allows for selective chemical transformations at the aniline nitrogen.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 94838-59-2 | [2][3][4] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [2][3][4] |

| Molecular Weight | 236.31 g/mol | [3][5] |

| IUPAC Name | tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate | [1][4] |

| InChI Key | HOPALBZGTWDOTL-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)N |[3][4] |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties are critical for confirming the identity and purity of the compound during experimental work.

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Form | Solid | [1] |

| Color | Brown | [1][6] |

| Melting Point | 71-73 °C | |

| Boiling Point | 396.8 ± 25.0 °C at 760 mmHg |

| Solubility | Slightly soluble in water |[1][2] |

Table 3: Spectroscopic Data Summary (Typical)

| Spectroscopy Type | Characteristic Peaks / Shifts |

|---|---|

| ¹H NMR | (Predicted) δ ~6.9-7.1 ppm (d, 2H, Ar-H), δ ~6.6-6.8 ppm (d, 2H, Ar-H), δ ~4.5-4.8 ppm (br s, 1H, NH-Boc), δ ~3.5 ppm (s, 2H, Ar-NH₂), δ ~3.2-3.4 ppm (q, 2H, CH₂-NHBoc), δ ~2.6-2.8 ppm (t, 2H, Ar-CH₂), δ ~1.4 ppm (s, 9H, C(CH₃)₃) |

| ¹³C NMR | (Predicted) δ ~156.0 (C=O), δ ~145.0 (Ar-C-NH₂), δ ~129.5 (Ar-CH), δ ~128.0 (Ar-C-CH₂), δ ~115.0 (Ar-CH), δ ~79.0 (O-C(CH₃)₃), δ ~42.0 (CH₂-NHBoc), δ ~35.0 (Ar-CH₂), δ ~28.5 (C(CH₃)₃) |

| IR (Infrared) | (Predicted) ~3400-3200 cm⁻¹ (N-H stretching, both aniline and carbamate), ~2970 cm⁻¹ (C-H stretching), ~1680 cm⁻¹ (C=O stretching, carbamate), ~1620 cm⁻¹ (N-H bending), ~1520 cm⁻¹ (Aromatic C=C stretching) |

| Mass Spec (MS) | (Predicted) [M+H]⁺ = 237.16 |

Note: NMR and IR data are predicted based on the chemical structure and typical values for the functional groups present. Experimental data should be acquired for confirmation.

Synthesis and Experimental Protocols

The most common synthesis route for 4-[2-(Boc-amino)ethyl]aniline involves the selective Boc-protection of the aliphatic amine of 4-(2-aminoethyl)aniline.

Caption: Reaction scheme for the synthesis of the target compound.

Objective: To synthesize 4-[2-(Boc-amino)ethyl]aniline via selective N-Boc protection of 4-(2-aminoethyl)aniline.

Materials:

-

4-(2-Aminoethyl)aniline (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Dissolve 4-(2-aminoethyl)aniline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the solution.

-

In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM.

-

Add the (Boc)₂O solution dropwise to the stirred reaction mixture at 0 °C over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-[2-(Boc-amino)ethyl]aniline as a solid.

Caption: Step-by-step workflow for synthesis and purification.

Applications in Research and Development

4-[2-(Boc-amino)ethyl]aniline serves as a versatile intermediate in multi-step organic synthesis.

-

Pharmaceutical Synthesis: The free aniline group is a common nucleophile for forming amides, ureas, sulfonamides, or for use in cross-coupling reactions (e.g., Buchwald-Hartwig amination). After subsequent transformations, the Boc-protecting group on the ethylamine side chain can be easily removed under acidic conditions to reveal a primary amine for further functionalization. This makes it a valuable building block for creating libraries of compounds for drug discovery. For instance, it is used in the preparation of N-phenylethylindole carboxamides for studying allosteric modulators of cannabinoid receptors (CB1).[5]

-

Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, molecules with spatially distinct and orthogonally reactive functional groups are essential. This compound can act as a core component of a chemical linker, connecting a targeting moiety to a payload.

Safety and Handling

Proper safety precautions must be observed when handling this chemical.

Table 4: GHS Hazard Information

| Category | Information | Reference |

|---|---|---|

| Pictogram | GHS06 (Toxic) | |

| Signal Word | Danger | |

| Hazard Statements | H302: Harmful if swallowed. | |

| H315: Causes skin irritation. | ||

| H319: Causes serious eye irritation. | ||

| H335: May cause respiratory irritation. | ||

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P302+P352: IF ON SKIN: Wash with plenty of water. |

| | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Handling and Storage:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Recommended storage is refrigerated at -20°C.[1]

-

Incompatibilities: Keep away from strong oxidizing agents.[1]

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.

References

- 1. 4-[2-(Boc-amino)ethyl]aniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 4-[2-(Boc-amino)ethyl]aniline, 97% | Fisher Scientific [fishersci.ca]

- 3. 4-[2-(Boc-amino)ethyl]aniline - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. fishersci.fi [fishersci.fi]

- 5. labshake.com [labshake.com]

- 6. 4-[2-Boc-Amino)ethyl]anilin, 97 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

An In-depth Technical Guide to the Core Physical and Chemical Properties of Boc-Protected 4-Aminophenethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl (4-aminophenethyl)carbamate, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document details its structural characteristics, reactivity, and the spectroscopic signatures used for its identification and characterization.

Core Physical and Chemical Properties

Boc-protected 4-aminophenethylamine, systematically named tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate, is a solid at room temperature and is slightly soluble in water.[1][2] The tert-butyloxycarbonyl (Boc) protecting group imparts specific chemical characteristics, most notably its stability under a wide range of non-acidic conditions and its facile removal in the presence of acid.[3]

Table 1: Physical and Chemical Properties of tert-butyl (4-aminophenethyl)carbamate

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate | [4] |

| CAS Number | 94838-59-2 | [4] |

| Molecular Formula | C13H20N2O2 | [4] |

| Molecular Weight | 236.31 g/mol | [4] |

| Appearance | Solid | [2] |

| Solubility | Slightly soluble in water | [1][2] |

| SMILES | CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)N | [4] |

Chemical Reactivity and Stability

The chemical behavior of tert-butyl (4-aminophenethyl)carbamate is dominated by the Boc protecting group. This group is exceptionally stable under basic and nucleophilic conditions, making it an ideal choice for multi-step syntheses where other functional groups need to be manipulated without affecting the protected amine.[5]

The primary reactivity of the Boc group is its susceptibility to cleavage under acidic conditions. This deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6] The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.

Diagram 1: Boc Protection of 4-Aminophenethylamine

Caption: Reaction scheme for the Boc protection of 4-aminophenethylamine.

Diagram 2: Acid-Catalyzed Deprotection of Boc-Protected 4-Aminophenethylamine

Caption: Mechanism of acid-catalyzed deprotection of the Boc group.

Experimental Protocols

The following are representative experimental protocols for the synthesis (Boc protection) and deprotection of a primary amine like 4-aminophenethylamine.

3.1. Representative Protocol for Boc Protection

This protocol describes a general method for the N-tert-butyloxycarbonylation of a primary amine using di-tert-butyl dicarbonate ((Boc)₂O).

-

Materials:

-

4-Aminophenethylamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve 4-aminophenethylamine (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base (1.1 to 1.5 equivalents) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution. The addition can be done in one portion or portion-wise.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the product by column chromatography on silica gel.

-

Diagram 3: Experimental Workflow for Boc Protection

Caption: General experimental workflow for the Boc protection of an amine.

3.2. Representative Protocol for Boc Deprotection

This protocol outlines a general procedure for the acidic cleavage of the Boc protecting group.

-

Materials:

-

Boc-protected 4-aminophenethylamine

-

Strong acid (e.g., Trifluoroacetic acid (TFA), 4M HCl in 1,4-dioxane)

-

Solvent (e.g., Dichloromethane (DCM))

-

Diethyl ether

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the Boc-protected 4-aminophenethylamine (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the strong acid (e.g., TFA, typically 10-20 equivalents or as a 25-50% v/v solution in DCM).

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Add cold diethyl ether to the residue to precipitate the deprotected amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Spectroscopic Data for Characterization

The presence of the Boc group and the overall structure of tert-butyl (4-aminophenethyl)carbamate can be confirmed using various spectroscopic techniques. The following table summarizes the expected characteristic signals.

Table 2: Spectroscopic Data for the Characterization of a Boc-Protected Amine

| Technique | Parameter | Characteristic Signal for Boc Group | Expected Signals for 4-Aminophenethyl Moiety | Reference |

| ¹H NMR | Chemical Shift (δ) | ~1.4 ppm (singlet, 9H) | Aromatic protons (~6.5-7.1 ppm), ethyl chain protons (~2.7 and ~3.3 ppm), NH₂ protons (broad singlet) | [7] |

| ¹³C NMR | Chemical Shift (δ) | ~80 ppm (quaternary C), ~28 ppm (methyl C's) | Aromatic carbons, ethyl chain carbons | [7] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1680-1720 cm⁻¹ (strong, C=O stretch) | N-H stretches (~3300-3500 cm⁻¹, two bands for primary amine), C-N stretch | [7] |

| Mass Spectrometry | Mass-to-Charge (m/z) | [M-56]⁺ (loss of isobutylene), [M-100]⁺ (loss of Boc group), m/z 57 (t-Bu⁺) | Molecular ion peak ([M+H]⁺) | [7] |

This guide provides a foundational understanding of the properties and handling of Boc-protected 4-aminophenethylamine for its effective use in research and development. The provided protocols and data are representative and may require optimization for specific applications.

References

- 1. tert-Butyl carbazate(870-46-2) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. lookchem.com [lookchem.com]

- 4. Tert-butyl 4-aminophenethylcarbamate | C13H20N2O2 | CID 382207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl carbamate [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. spectrabase.com [spectrabase.com]

Tert-butyl 4-aminophenethylcarbamate molecular weight and formula

This document provides essential physicochemical properties of tert-butyl 4-aminophenethylcarbamate, a compound of interest in pharmaceutical research and organic synthesis. The data is presented for researchers, scientists, and professionals in drug development.

This compound is recognized for its role as a versatile intermediate in the synthesis of biologically active molecules.[1] Its structure incorporates a tert-butyl carbamate protecting group, which is crucial for various synthetic strategies.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for experimental design, including reaction stoichiometry, and for the analytical characterization of the compound.

| Property | Value | Source |

| Molecular Formula | C13H20N2O2 | PubChem[2][3] |

| Molecular Weight | 236.31 g/mol | PubChem[2][4][5] |

| IUPAC Name | tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate | PubChem[2] |

| CAS Number | 94838-59-2 | PubChem[2][5] |

Molecular Structure and Composition

The chemical formula, C13H20N2O2, indicates the elemental composition of the molecule. A diagram illustrating the logical relationship of its constituent functional groups is provided below. This visualization aids in understanding the molecule's chemical nature and potential reaction sites.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C13H20N2O2 | CID 382207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C13H20N2O2) [pubchemlite.lcsb.uni.lu]

- 4. lookchem.com [lookchem.com]

- 5. tert-butyl (4-aminophenethyl)carbamate - CAS:94838-59-2 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to the Solubility of Tert-butyl 4-aminophenethylcarbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-aminophenethylcarbamate, a key intermediate in various synthetic applications, including drug discovery and development. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document outlines predictive solubility profiles based on its structural features, presents a standardized experimental protocol for quantitative solubility determination, and provides a visual workflow to guide researchers.

Core Concepts: Predicting Solubility

The solubility of this compound in organic solvents is governed by the interplay of its molecular structure: a nonpolar tert-butyl group and a polar carbamate and aminophenethyl moiety.

-

Tert-butyl Group: This bulky, nonpolar group increases the lipophilicity of the molecule, suggesting better solubility in nonpolar and weakly polar organic solvents.

-

Carbamate Group: The carbamate linkage introduces polarity and the capacity for hydrogen bonding, which is expected to enhance solubility in polar aprotic and protic solvents.

-

Aminophenethyl Group: The presence of a primary amine and a phenyl ring also contributes to the molecule's polarity and potential for various intermolecular interactions, including hydrogen bonding and pi-stacking.

Based on these features, this compound is anticipated to be soluble in a range of polar organic solvents.[1] However, precise quantitative data must be determined empirically.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (mg/mL) | Notes |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | Expected to be a good solvent.[2] |

| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | Expected to be a good solvent.[2] |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | |

| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | A good solvent for many organic compounds.[2] |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | |

| Toluene | C₇H₈ | 2.4 | To be determined | |

| Hexane | C₆H₁₄ | 0.1 | To be determined | Expected to be a poor solvent.[2] |

| Water | H₂O | 10.2 | To be determined | Expected to have low solubility.[2] |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise and reproducible solubility data, the shake-flask method is the gold standard.[1] This protocol details the steps for determining the thermodynamic equilibrium solubility of this compound.

3.1. Materials:

-

This compound

-

A selection of high-purity organic solvents (as listed in the table above)

-

Glass vials with screw caps

-

Temperature-controlled shaker or rotator

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

A validated analytical instrument, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[1][3]

3.2. Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a different organic solvent. It is crucial that undissolved solid remains to ensure saturation.[1]

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled shaker (e.g., at 25°C).[3] Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach dissolution equilibrium.[1][3]

-

Sample Collection and Preparation: After equilibration, let the vials stand to allow the excess solid to settle.[1] Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[1][2]

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.[1][2]

-

Quantification: Analyze the diluted samples using a pre-calibrated analytical method, such as HPLC-UV.[1][4]

-

Calculation: Calculate the original solubility in mg/mL by taking into account the measured concentration and the dilution factor.[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

References

In-Depth Technical Guide: Safety and Handling of Tert-butyl 4-aminophenethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for tert-butyl 4-aminophenethylcarbamate (CAS No. 94838-59-2). The information is compiled from safety data sheets (SDS) and chemical safety literature to ensure a high standard of laboratory safety. This document is intended for use by trained professionals in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a chemical intermediate commonly used in pharmaceutical and chemical research.

| Identifier | Value |

| Chemical Name | tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate |

| CAS Number | 94838-59-2 |

| Molecular Formula | C13H20N2O2 |

| Molecular Weight | 236.31 g/mol |

| Appearance | Off-white solid |

| Solubility | Slightly soluble in water |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its hazard statements.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |

| Serious Eye Damage/Irritation | Not explicitly classified, but caution is advised |

Signal Word: Warning

Hazard Pictograms:

First-Aid Measures

Immediate medical attention is crucial in case of exposure. The following are first-aid recommendations.

| Exposure Route | First-Aid Procedure |

| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician. |

| Inhalation | Immediately relocate the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |

| Skin Contact | Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and contact a physician. |

| Eye Contact | Remove any contact lenses and locate an eye-wash station. Flush eyes immediately with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Promptly call a physician. |

Handling and Storage

Proper handling and storage are essential to minimize risk.

| Aspect | Precaution |

| Handling | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation. |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Safety goggles with side-shields. |

| Hand Protection | Protective gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Impervious clothing and a lab coat. |

| Respiratory Protection | A suitable respirator should be used if engineering controls are inadequate. |

Fire-Fighting Measures

In the event of a fire, the following measures should be taken.

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, dry chemical, foam, or carbon dioxide fire extinguisher. |

| Special Hazards | During combustion, irritant fumes may be emitted. |

| Firefighter Protection | Wear a self-contained breathing apparatus and protective clothing. |

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

| Action | Procedure |

| Personal Precautions | Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas. |

| Environmental Precautions | Prevent further leakage or spillage. Keep the product away from drains or water courses. |

| Containment and Cleanup | Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to regulations. |

Experimental Protocols

Detailed experimental protocols for toxicological studies are not publicly available in safety data sheets. The hazard classifications are based on data from studies on the compound or structurally similar compounds. The methodologies for these studies generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: General workflow for safe chemical handling.

This guide is intended to provide comprehensive safety information. Always consult the specific Safety Data Sheet provided by the supplier before handling any chemical and adhere to all institutional and regulatory safety protocols.

Tert-butyl 4-aminophenethylcarbamate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Tert-butyl 4-aminophenethylcarbamate, a versatile bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. This document outlines its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and application, particularly as a linker in the development of novel therapeutics.

Commercial Availability and Physicochemical Properties

This compound (CAS Number: 94838-59-2) is readily available from a variety of commercial chemical suppliers. It is typically supplied as a solid, with colors ranging from white to light yellow or brown.[1][2] The compound's bifunctional nature, possessing both a Boc-protected amine and a free aromatic amine, makes it a valuable building block in multi-step organic synthesis.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 94838-59-2 | [3][4] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [4][5] |

| Molecular Weight | 236.31 g/mol | [4][5] |

| Appearance | White to pale yellow or brown solid | [1][2] |

| Purity | Typically >97% | [3] |

| Solubility | Slightly soluble in water, soluble in organic solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM).[6] | |

| Storage | Recommended storage at 2-8°C. |

Core Applications in Drug Discovery and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its primary application lies in its use as a linker molecule in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). The phenethyl group provides a rigid spacer, while the two amine functionalities, with their orthogonal protecting groups, allow for sequential and controlled conjugation to a target protein ligand and an E3 ligase ligand.

Beyond PROTACs, its utility extends to the synthesis of various biologically active compounds, including kinase inhibitors and other potential therapeutic agents. The presence of the primary aromatic amine allows for a range of chemical transformations, including amide bond formation, sulfonylation, and diazotization, enabling the generation of diverse molecular libraries for drug screening.

Detailed Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of 2-(4-aminophenyl)ethylamine with di-tert-butyl dicarbonate (Boc₂O).[2]

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure: [2]

-

Dissolve 2-(4-aminophenyl)ethylamine (6.00 mmol) in tetrahydrofuran (20 mL).

-

To this solution, add di-tert-butyl dicarbonate (6.00 mmol).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue from a solution of diethyl ether (5 mL) and hexane (20 mL) to yield the product as a pale yellow solid.

Typical Yield: 73%[2]

Application in Amide Coupling Reactions: Synthesis of a Pyrazole-Based Macrocycle

This protocol details the use of this compound as a nucleophile in an amide coupling reaction to form a precursor to a macrocyclic kinase inhibitor.[7]

Experimental Workflow:

Caption: Workflow for amide coupling reaction.

Procedure: [7]

-

Dissolve methyl 5-((2,5-dichloropyrimidin-4-yl)amino)-1H-pyrazole-3-carboxylate (0.59 mmol, 1.1 eq) and this compound (0.54 mmol, 1.0 eq) in anhydrous ethanol (13 mL).

-

Add a catalytic amount of 1 M HCl to the mixture.

-

Stir the reaction mixture under reflux for 18 hours.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography using a dichloromethane/methanol eluent system to obtain the desired amide product.

Signaling Pathway Context: Application in PROTAC-mediated Protein Degradation

While this compound itself is not directly involved in signaling pathways, its application as a linker in PROTACs is central to a therapeutic strategy that hijacks the cell's natural protein degradation machinery. A PROTAC molecule brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Conceptual Signaling Pathway Diagram:

Caption: PROTAC mechanism of action.

Conclusion

This compound is a commercially accessible and highly valuable reagent for researchers in drug discovery and organic synthesis. Its defined structure and bifunctional nature provide a reliable platform for the construction of complex molecules, most notably as a linker in the rapidly advancing field of targeted protein degradation. The experimental protocols provided herein offer a starting point for the synthesis and application of this versatile compound.

References

- 1. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. CAS 94838-59-2: Carbamic acid,N-[2-(4-aminophenyl)ethyl]-,… [cymitquimica.com]

- 4. This compound | C13H20N2O2 | CID 382207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. biorxiv.org [biorxiv.org]

The Strategic Role of Tert-butyl 4-aminophenethylcarbamate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-aminophenethylcarbamate, also known by its synonym 4-[2-(Boc-amino)ethyl]aniline, is a bifunctional organic compound of significant interest in the field of organic synthesis, particularly in medicinal chemistry and drug development. Its structure, featuring a phenethylamine core with a Boc-protected primary amine and a free aniline moiety, makes it a versatile building block for the synthesis of complex molecular architectures. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group allows for selective manipulation of the two nitrogen functionalities, enabling regioselective reactions and the construction of elaborate molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, supported by detailed experimental protocols and quantitative data.

Core Properties and Synthesis

This compound is a stable, crystalline solid at room temperature, exhibiting good solubility in a range of organic solvents. Its key structural feature is the orthogonal reactivity of its two amine groups. The aliphatic amine is protected as a carbamate, rendering it unreactive under basic and nucleophilic conditions, while the aromatic amine of the aniline ring remains available for a variety of chemical transformations.

The most common and efficient synthesis of this compound involves a two-step process starting from 4-nitrophenethyl alcohol. The first step is the protection of the alcohol's corresponding amine (after conversion) with a Boc group, followed by the reduction of the nitro group to an amine.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Reduction of Nitro Precursor

A common route to this compound involves the catalytic hydrogenation of its nitro precursor, tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate.

Step 1: Synthesis of tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate (Hypothetical proficient method based on standard procedures)

To a solution of 4-nitrophenethylamine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, is added triethylamine (2.2 equivalents) at 0 °C. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) dissolved in the same solvent is then added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Reduction of tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate

The nitro compound (1 equivalent) is dissolved in a solvent such as methanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford this compound, often in high purity and yield.

| Reactant | Reagent | Solvent | Reaction Time | Yield (%) | Purity (%) |

| tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate | H₂, 10% Pd/C | Methanol | 2-4 h | >95 | >98 |

| tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate | Iron powder, NH₄Cl | Ethanol/Water | 3-6 h | 85-95 | >97 |

Table 1: Representative quantitative data for the reduction of the nitro precursor.

Role in Organic Synthesis: A Versatile Intermediate

The synthetic utility of this compound lies in the selective reactivity of its aniline nitrogen. This nucleophilic center can participate in a wide array of reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular scaffolds.

Amide Bond Formation

A primary application of this intermediate is in the synthesis of amide derivatives. The aniline group readily couples with carboxylic acids and their derivatives (e.g., acid chlorides, activated esters) to form stable amide bonds. This reaction is fundamental in the synthesis of numerous biologically active molecules.

Caption: General workflow for amide synthesis and subsequent deprotection.

Experimental Protocol: Amide Coupling with a Carboxylic Acid [1]

To a solution of a carboxylic acid (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF) at 0 °C, are added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.5 equivalents), 1-hydroxybenzotriazole (HOBt, 1.5 equivalents), and N,N-diisopropylethylamine (DIPEA, 1.5 equivalents).[1] this compound (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).[1] The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]

| Carboxylic Acid Derivative | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |

| 4-Fluorobenzoic acid | EDCI, HOBt, DIPEA | DMF | 3 | 74 |

| Dodecanoic acid | EDCI, HOBt, DIPEA | DMF | 3 | 73.8 |

| 4-tert-Butylbenzoic acid | EDCI, HOBt, DIPEA | DMF | 3 | 83.3 |

| 4-(1H-indol-2-yl)butanoic acid | EDCI, HOBt, DIPEA | DMF | 3 | 75.7 |

Table 2: Quantitative data for the synthesis of various amide derivatives from a similar aminophenylcarbamate precursor.[1]

Applications in Drug Discovery and Medicinal Chemistry

The structural motif provided by this compound is prevalent in a variety of pharmacologically active compounds. Its utility as a linker and a scaffold has been demonstrated in the development of therapeutic agents targeting a range of diseases.

One notable application is in the synthesis of allosteric modulators of the cannabinoid receptor 1 (CB1). These modulators are of interest for treating various neurological and metabolic disorders. The phenethylamine core of this compound serves as a key structural element in these molecules.

Furthermore, the bifunctional nature of this compound makes it an ideal building block for the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase. The linker component is critical for the efficacy of a PROTAC, and the Boc-protected amine of this compound provides a convenient handle for attaching one of the binding moieties, while the aniline can be functionalized to connect to the other end of the PROTAC.

Caption: Logical workflow for the incorporation of this compound into a PROTAC.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its well-defined and orthogonal reactivity allows for the controlled and efficient synthesis of complex molecules, particularly in the realm of pharmaceutical and medicinal chemistry. The ability to selectively functionalize the aniline nitrogen while the aliphatic amine remains protected provides a powerful tool for the construction of diverse molecular architectures, from enzyme inhibitors to sophisticated PROTACs. The synthetic routes to this intermediate are well-established, and its applications continue to expand as the demand for novel and intricate bioactive compounds grows. This guide has provided a foundational understanding of its synthesis and utility, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

Tert-butyl 4-aminophenethylcarbamate: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Tert-butyl 4-aminophenethylcarbamate has emerged as a highly versatile and valuable scaffold, offering a unique combination of structural features and synthetic accessibility. Its phenethylamine core is a common motif in a vast array of biologically active compounds, particularly those targeting the central nervous system, while the Boc-protected amine and the reactive aniline moiety provide orthogonal handles for facile chemical modification. This technical guide delves into the core applications of this compound as a building block, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to empower researchers in their drug discovery endeavors.

Chemical Properties and Synthesis

This compound, also known as N-Boc-4-aminophenethylamine, possesses a molecular formula of C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol . The presence of the tert-butoxycarbonyl (Boc) protecting group on the ethylamine side chain allows for selective reactions at the aniline nitrogen. This strategic protection is crucial for controlled, stepwise synthetic strategies.

While a standardized, high-yield synthesis for this compound itself is a routine procedure in many organic chemistry laboratories, this guide will focus on its application in the synthesis of more complex, biologically active molecules. The general synthetic utility of this building block is demonstrated in the subsequent sections.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of therapeutic agents. Its structural components can be found in molecules targeting diverse biological systems, including those for inflammatory conditions, neurodegenerative diseases, and viral infections.

Anti-inflammatory Agents

A notable application of a structurally related carbamate is in the development of potent anti-inflammatory agents. A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity.[1] The core structure, featuring a Boc-protected amine, is key to the synthetic route.

Table 1: Synthesis and Anti-inflammatory Activity of Tert-butyl (substituted benzamido)phenylcarbamate Derivatives [1]

| Compound | Substituent (R) | Yield (%) | Anti-inflammatory Activity (% inhibition) |

| 4a | 4-Fluoro | 74 | 54.13 |

| 4b | 4-Methyl | 55.5 | 45.23 |

| 4c | 4-tert-Butyl | 83.3 | 48.91 |

| 4i | 4-(1H-indol-2-yl)butanamido | 75.7 | 54.24 |

| Indomethacin (Standard) | - | - | 58.69 |

Potential Scaffolds for BACE1 Inhibitors in Alzheimer's Disease

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target in the development of therapeutics for Alzheimer's disease.[2] While direct synthesis of BACE1 inhibitors from this compound is not explicitly detailed in the searched literature, the structural motifs of potent hydroxyethylamine-based BACE1 inhibitors suggest its potential as a valuable precursor.[3] The aminophenethyl moiety can serve as a foundational element for constructing the P1-phenyl region of these inhibitors.

Precursors for Dopamine Receptor Ligands

The phenethylamine skeleton is a classic pharmacophore for ligands of dopamine receptors, which are critical targets in the treatment of various neurological and psychiatric disorders.[4] The N-substituted piperidine scaffold, a common feature in dopamine D2 and sigma-1 receptor ligands, can be readily synthesized using precursors like 1-Boc-4-(aminomethyl)piperidine through reductive amination.[5] Although not a direct application of this compound, the synthetic strategies are highly analogous and demonstrate the potential for this building block in CNS drug discovery.

Antiviral Agents

The versatility of the tert-butyl carbamate scaffold extends to the development of antiviral compounds. For instance, a class of 4-tert-butylphenyl-substituted spirothiazolidinones has been identified as inhibitors of influenza A/H3N2 virus hemagglutinin-mediated fusion.[3] While not a direct derivative, this highlights the utility of the tert-butylphenyl moiety, a component of our core building block, in antiviral drug design.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful medicinal chemistry campaigns. Below are representative procedures for the synthesis of bioactive molecules utilizing a tert-butyl carbamate-protected amine scaffold.

General Procedure for the Synthesis of Tert-butyl 2-(substituted benzamido)phenylcarbamate Derivatives (4a-j)[1]

To a stirred solution of a substituted benzoic acid (1.0 eq) in N,N-dimethylformamide (DMF) at 0 °C, N,N-diisopropylethylamine (DIPEA) (1.5 eq), tert-butyl 2-aminophenylcarbamate (1.1 eq), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq), and hydroxybenzotriazole (HOBt) (1.5 eq) are added successively. The reaction mixture is stirred for 30 minutes at 0 °C and then at room temperature for 3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the crude product is diluted with water and extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude solid is purified by column chromatography.

Reductive Amination for the Synthesis of N-Substituted Piperidine Scaffolds[5]

To a solution of a Boc-protected aminopiperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM), the desired aldehyde (1.0-1.2 eq) is added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Sodium triacetoxyborohydride (1.2-1.5 eq) is then added portion-wise, and stirring is continued at room temperature for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways modulated by newly synthesized compounds is crucial for rational drug design. Derivatives of this compound have the potential to interact with a variety of signaling cascades. For instance, compounds targeting EGFR (Epidermal Growth Factor Receptor) can influence downstream pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, which are pivotal in cell proliferation and survival.

Below is a conceptual workflow for the synthesis of a hypothetical EGFR inhibitor derived from this compound.

The following diagram illustrates the EGFR signaling pathway, which is a common target for anticancer drugs. An inhibitor developed from the core building block could potentially block this pathway at the receptor level.

Conclusion

This compound stands out as a building block of significant strategic importance in medicinal chemistry. Its inherent structural features, coupled with its synthetic tractability, provide a robust platform for the generation of diverse and complex small molecules. The examples provided herein, spanning anti-inflammatory, potential neuroprotective, and antiviral applications, underscore the broad therapeutic potential that can be unlocked starting from this versatile scaffold. The detailed protocols and pathway visualizations aim to serve as a practical resource for researchers, facilitating the translation of innovative ideas into tangible therapeutic candidates. As the quest for novel drugs continues, the creative application of such foundational building blocks will undoubtedly remain a cornerstone of successful drug discovery.

References

- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of potent, orally efficacious hydroxyethylamine derived β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine receptors - IUPHAR Review 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Biologically Active Molecules Using Tert-butyl 4-aminophenethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a novel series of N-(4-(2-(tert-butoxycarbonylamino)ethyl)phenyl)benzamide derivatives with potential anti-inflammatory activity, using Tert-butyl 4-aminophenethylcarbamate as a key starting material.

Introduction

This compound is a versatile bifunctional molecule incorporating a primary aromatic amine and a Boc-protected primary aliphatic amine. This substitution pattern makes it a valuable building block in medicinal chemistry for the synthesis of various biologically active compounds.[1][2] The presence of the Boc protecting group allows for selective reactions at the aromatic amine, such as amide bond formation, while the phenethyl group provides a flexible linker in the target molecules. This application note focuses on the synthesis of novel benzamide derivatives with potential anti-inflammatory properties.

Data Presentation

A series of substituted benzamide derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. The percentage of inhibition of edema was measured at 12 hours and compared with the standard drug, indomethacin. The results are summarized in Table 1.[1][3][4]

Table 1: Anti-inflammatory Activity of N-(4-(2-(tert-butoxycarbonylamino)ethyl)phenyl)benzamide Derivatives

| Compound ID | R-Group (Substituent on Benzoyl Moiety) | Yield (%) | % Inhibition of Edema (at 12h) |

| 4a | 4-Fluoro | 74.0 | 54.13 |

| 4b | 4-Methyl | 55.5 | 45.21 |

| 4c | 4-tert-Butyl | 83.3 | 48.35 |

| 4e | 4-Nitro | - | 39.02 |

| 4f | n-Undecyl | 73.8 | 42.10 |

| 4h | 2,4,5-Trimethoxy | 72.4 | 46.57 |

| 4i | 2-(1H-indol-2-yl)ethyl | 75.7 | 54.24 |

| 4j | Bromomethyl | 75.7 | - |

| Indomethacin | - | - | 55.00 |

| Data adapted from Bhookya, S. et al. (2017).[1][3][4] |

Experimental Protocols

General Synthesis of N-(4-(2-(tert-butoxycarbonylamino)ethyl)phenyl)benzamide Derivatives (4a-j)[1]

This protocol describes a general method for the amide coupling of various substituted benzoic acids with this compound.

Materials:

-

This compound

-

Substituted benzoic acid (e.g., 4-fluorobenzoic acid for 4a )

-

N,N-Diisopropylethylamine (DIPEA)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

To a stirred solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF at 0 °C, add DIPEA (1.5 eq), this compound (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) successively.

-

Stir the reaction mixture for 30 minutes at 0 °C and then allow it to warm to room temperature.

-

Continue stirring at room temperature for 3 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and extract with DCM (3 x 50 mL).

-

Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired N-(4-(2-(tert-butoxycarbonylamino)ethyl)phenyl)benzamide derivative.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)[1][3][4]

This protocol describes the evaluation of the anti-inflammatory activity of the synthesized compounds in a rat model.

Materials:

-

Wistar rats (180-200 g)

-

Synthesized test compounds

-

Indomethacin (standard drug)

-

0.1% Carrageenan solution in normal saline

-

Plethysmometer

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Divide the rats into groups, with each group containing six animals.

-

Administer the test compounds and the standard drug (indomethacin) orally at a suitable dose, suspended in the vehicle. The control group receives only the vehicle.

-

After 30 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 3, 6, and 12 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.

Mandatory Visualization

Caption: Synthetic workflow for N-substituted benzamide derivatives.

Caption: Workflow for the in vivo anti-inflammatory assay.

Caption: Proposed mechanism of anti-inflammatory action.

References

- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Tert-butyl 4-aminophenethylcarbamate in Pharmaceutical Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-aminophenethylcarbamate is a versatile bifunctional building block extensively utilized in pharmaceutical drug development. Its structure, featuring a phenethylamine core with a Boc-protected amine and a free aniline amine, allows for sequential and controlled chemical modifications. This unique characteristic makes it an invaluable intermediate for the synthesis of a wide array of complex molecules, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, enabling regioselective reactions at the aniline nitrogen. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of targeted therapeutics.

Core Applications in Drug Development

The primary application of this compound in pharmaceutical research is as a linker or scaffold component in the synthesis of targeted therapies. The phenethylamine backbone provides a rigid yet conformationally adaptable spacer, while the two distinct amino functionalities allow for the covalent attachment of different molecular entities.

Key Advantages:

-

Orthogonal Reactivity: The significant difference in nucleophilicity between the aromatic and aliphatic amines allows for selective functionalization.

-

Tunable Length and Rigidity: The phenethyl group provides a defined spatial separation between conjugated moieties.

-

Boc Protection: The acid-labile Boc group allows for straightforward deprotection under mild conditions, revealing a primary amine for subsequent reactions.

Application in Kinase Inhibitor Synthesis

This compound serves as a key building block in the synthesis of various kinase inhibitors. The aniline moiety can be incorporated into heterocyclic cores that are common pharmacophores for kinase binding, while the Boc-protected ethylamine side chain can be elaborated to interact with solvent-exposed regions or to attach solubility-enhancing groups.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound is an ideal linker precursor for PROTAC synthesis. The aniline nitrogen can be used to attach a ligand for the protein of interest (POI), and after Boc deprotection, the resulting primary amine can be coupled to a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

Featured Application: Synthesis of a BET Bromodomain Degrader Linker

Bromodomain and Extra-Terminal domain (BET) proteins are epigenetic readers that play a crucial role in transcriptional regulation and are implicated in various cancers. Small molecule inhibitors of BET proteins have shown therapeutic promise, and more recently, PROTACs that induce the degradation of BET proteins have emerged as a powerful therapeutic strategy. The following sections detail the protocols for utilizing this compound in the synthesis of a linker-warhead conjugate for a BET-targeting PROTAC.

Experimental Protocols

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of this compound with a generic carboxylic acid to form an amide bond, a common step in elaborating the aniline moiety.

Reaction Scheme:

Materials:

-

This compound

-

Carboxylic acid (e.g., 4-fluorobenzoic acid)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (1.5 eq).

-

Stir the mixture for 15 minutes at 0 °C to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Reactant (Carboxylic Acid) | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Analytical Data |

| 4-Fluorobenzoic Acid | EDCI, HOBt, DIPEA | DMF | 12 | 74 | ¹H NMR, ¹³C NMR, MS |

| 4-(1H-indol-2-yl)butanoic acid | EDCI, HOBt, DIPEA | DMF | 12 | 76 | ¹H NMR, ¹³C NMR, MS |

| Dodecanoic acid | EDCI, HOBt, DIPEA | DMF | 12 | 74 | ¹H NMR, ¹³C NMR, MS |

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to unmask the primary amine, which is then available for further functionalization, such as coupling to an E3 ligase ligand.

Reaction Scheme:

Materials:

-

Boc-protected amide product from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected amide product in DCM.

-

Add TFA (10-20% v/v) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Quantitative Data (Representative):

| Substrate | Deprotection Reagent | Solvent | Reaction Time (h) | Yield (%) |

| N-(4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)acetamide | TFA | DCM | 1 | >95 |

| Boc-protected linker-warhead conjugate | 4M HCl in Dioxane | Dioxane | 2 | >95 |

Signaling Pathway and Experimental Workflow Diagrams

BET Protein Signaling and Degradation Pathway

The following diagram illustrates the role of BET proteins in gene transcription and how a BET-targeting PROTAC, synthesized using a linker derived from this compound, can induce their degradation.

Caption: BET protein signaling and PROTAC-mediated degradation pathway.

General Experimental Workflow for PROTAC Synthesis

This diagram outlines the key steps in synthesizing a PROTAC using this compound as a linker precursor.

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its application in the synthesis of targeted therapies, particularly kinase inhibitors and PROTACs, underscores its importance in the drug discovery and development pipeline. The provided protocols offer a foundational methodology for the utilization of this compound, which can be adapted and optimized for the synthesis of a diverse range of bioactive molecules. The ability to construct complex molecular architectures with precision makes this compound an essential tool for researchers and scientists working at the forefront of pharmaceutical innovation.

Application Notes and Protocols for the Boc Protection of 4-Aminophenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract